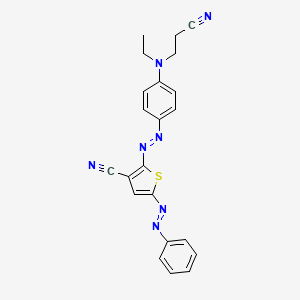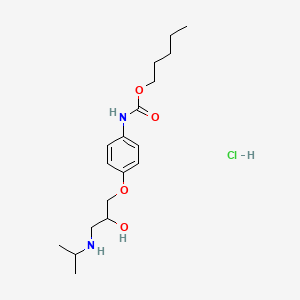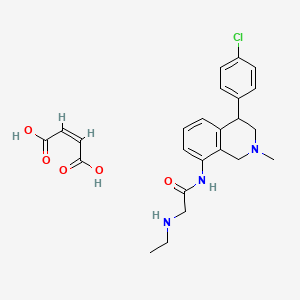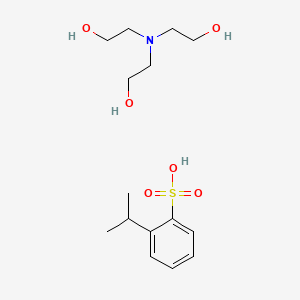
(p-Dodecylbenzyl)diethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(p-Dodecylbenzyl)diethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride is a quaternary ammonium compound with the molecular formula C29H50ClNO2 and a molecular weight of 480.1658. This compound is known for its surfactant properties and is used in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (p-Dodecylbenzyl)diethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride typically involves a multi-step process. One common method includes the reaction of p-dodecylbenzyl chloride with diethylamine to form the intermediate (p-dodecylbenzyl)diethylamine. This intermediate is then reacted with 2-(2-methyl-1-oxoallyl)oxyethyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or distillation to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
(p-Dodecylbenzyl)diethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include bases such as sodium hydroxide or potassium carbonate for substitution reactions. Oxidizing agents like hydrogen peroxide may be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (p-Dodecylbenzyl)diethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride is used as a surfactant and phase transfer catalyst. It facilitates the transfer of reactants between different phases, enhancing reaction rates and yields.
Biology and Medicine
In biological and medical research, this compound is explored for its antimicrobial properties. It is used in formulations for disinfectants and antiseptics .
Industry
Industrially, the compound is used in the production of detergents, emulsifiers, and corrosion inhibitors. Its surfactant properties make it valuable in various applications, including textile processing and water treatment .
Wirkmechanismus
The mechanism of action of (p-Dodecylbenzyl)diethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This action is primarily due to the cationic nature of the quaternary ammonium group, which interacts with the negatively charged components of the cell membrane.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyldimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride: Similar in structure but with different alkyl groups.
Cetyltrimethylammonium chloride: Another quaternary ammonium compound with similar surfactant properties.
Uniqueness
(p-Dodecylbenzyl)diethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride is unique due to its specific combination of a long alkyl chain and a quaternary ammonium group, which provides enhanced surfactant properties and antimicrobial activity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
94086-89-2 |
|---|---|
Molekularformel |
C29H50ClNO2 |
Molekulargewicht |
480.2 g/mol |
IUPAC-Name |
(4-dodecylphenyl)methyl-diethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C29H50NO2.ClH/c1-6-9-10-11-12-13-14-15-16-17-18-27-19-21-28(22-20-27)25-30(7-2,8-3)23-24-32-29(31)26(4)5;/h19-22H,4,6-18,23-25H2,1-3,5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
NEOOMTBMVQHLAS-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)C[N+](CC)(CC)CCOC(=O)C(=C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,2R,19R,22S,34S,37R,40R,52S)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-22-(phenylmethoxycarbonylamino)-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12693968.png)
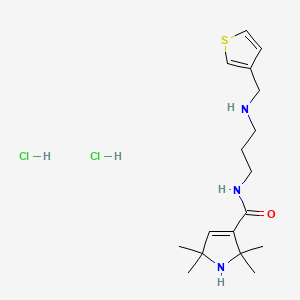
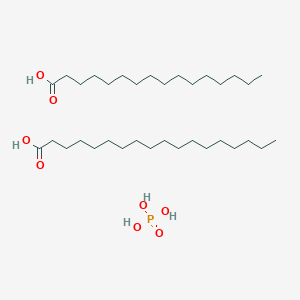


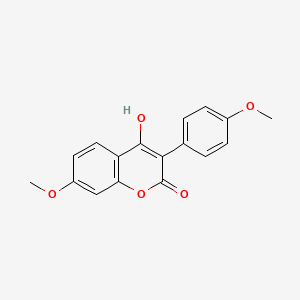
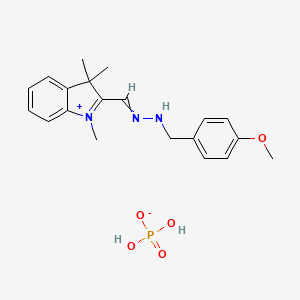
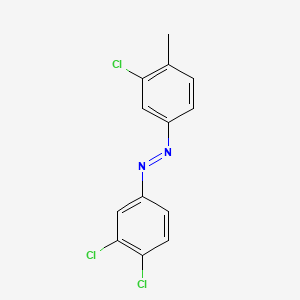
![2-[[(2-Hydroxyethyl)methylamino]methyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12694009.png)
